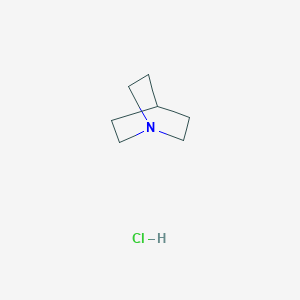

Quinuclidine hydrochloride

描述

Quinuclidine hydrochloride (CAS: 39896-06-5) is a bicyclic amine hydrochloride with the molecular formula C₇H₁₄ClN and a molecular weight of 147.65 g/mol . It features a rigid 1-azabicyclo[2.2.2]octane structure, which confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis and chemical research .

属性

IUPAC Name |

1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLBBZLOMXKMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39896-06-5 | |

| Record name | 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39896-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinuclidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinuclidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinuclidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method 2: Tert-Butoxide-Catalyzed Pathway

This variant modifies the reduction step to enhance stereochemical control:

Optimized Reduction Conditions

Replacing potassium hydroxide with potassium tert-butoxide (2300 g) in ethylene glycol improves reaction kinetics. Despite higher catalyst loading, the yield drops to 56% due to side reactions, though purity remains at 99%.

Solvent and Temperature Effects

The use of 1,2-dichloroethane instead of dichloromethane during extraction marginally improves phase separation but complicates solvent recovery. Reaction temperatures maintained at 175°C prevent intermediate degradation.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Reduction Agent | Potassium hydroxide | Potassium tert-butoxide |

| Yield | 70% | 56% |

| Purity | 99.5% | 99% |

| Reaction Time | 5–6 hours | 5–6 hours |

| Solvent System | Ethylene glycol | Ethylene glycol |

| Key Advantage | Higher yield | Reduced byproduct formation |

Method 1’s superior yield makes it preferable for industrial production, whereas Method 2’s milder conditions suit lab-scale synthesis requiring high stereochemical fidelity.

Mechanistic Insights and Byproduct Management

Hydrazone Intermediate Stability

The formation of 3-quinuclidine hydrazone (IV) is critical for preventing ketone group re-oxidation. Excess hydrazine ensures complete conversion, with residual reagent removed via cold crystallization.

Decarboxylation Efficiency

Decarboxylation at 110–120°C for 8–12 hours achieves 95% conversion. Incomplete reactions result in residual carboxylic acids, necessitating pH adjustment (10–12) during workup.

Chloride Counterion Incorporation

Final treatment with ethyl acetate/hydrogen chloride ensures stoichiometric protonation of the quinuclidine amine, yielding the hydrochloride salt. Recrystallization in isopropanol removes ionic impurities.

Industrial Scalability and Environmental Considerations

化学反应分析

Types of Reactions

Quinuclidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinuclidone.

Reduction: Reduction of quinuclidone yields quinuclidine.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride for neutralization, and various alcohols for recrystallization. The conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include quinuclidine, quinuclidone, and various quinuclidine derivatives, which are used in different applications .

科学研究应用

Chemical Properties and Structure

Quinuclidine hydrochloride is a bicyclic amine with the molecular formula . Its structure features a quinuclidine ring, which contributes to its biological activity and chemical reactivity. The hydrochloride salt enhances its solubility in water, making it suitable for various applications.

Scientific Research Applications

-

Medicinal Chemistry

- Quinuclidine derivatives are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's and myasthenia gravis. These compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine, thereby enhancing cholinergic signaling in the brain .

- A study highlighted that N-alkyl quaternary quinuclidines exhibited micromolar inhibition of both AChE and BChE, suggesting their potential as therapeutic agents .

-

Antimicrobial Activity

- Recent research has focused on the synthesis of quinuclidine-based compounds with antimicrobial properties. Compounds derived from the quinuclidine core demonstrated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 256 µg/mL .

- Notably, some derivatives showed enhanced effectiveness against multidrug-resistant pathogens like Pseudomonas aeruginosa .

- Organic Synthesis

Cholinergic Modulation

A study investigated the effects of quinuclidine derivatives on cholinergic receptors in animal models. The results indicated significant cognitive enhancements, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Screening

In a comparative study of synthesized surfactants, ethyl quinuclidine derivatives were shown to exhibit promising antimicrobial activity against common bacterial strains, indicating their potential in developing new antimicrobial agents .

Data Tables

作用机制

The mechanism of action of quinuclidine hydrochloride involves its ability to act as a strong base and nucleophile. Its heterocyclic structure allows the amine group to serve as a strong electrophile in various reactions . In biological systems, quinuclidine derivatives can inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and muscle contraction .

相似化合物的比较

Comparison with Similar Compounds

3-Quinuclidinone Hydrochloride (CAS: 1193-65-3)

- Structure : Features a ketone group at the 3-position of the quinuclidine ring .

- Synthesis : Derived from quinuclidine hydrochloride via oxidation or hydrolysis .

- Applications: Intermediate for oxime derivatives (e.g., 3-hydroxyiminoquinuclidine), which exhibit antimicrobial activity .

- Key Data: Property this compound 3-Quinuclidinone Hydrochloride Molecular Formula C₇H₁₄ClN C₇H₁₁NO·HCl Key Functional Group Amine Ketone Bioactivity Precursor for quaternary salts Antidote for organophosphorus poisoning

Aceclidine (CAS: 827-61-2)

- Structure : 3-Hydroxyquinuclidine derivative.

- Applications : Cholinergic agonist used to treat glaucoma .

- Comparison :

- Aceclidine’s hydroxyl group enhances receptor binding, unlike this compound’s inert structure.

- Higher aqueous solubility due to polar functional groups.

RPR 107393 (CAS: N/A)

- Structure: 3-Hydroxy-3-[4-(quinolin-6-yl)phenyl]-1-azabicyclo[2.2.2]octane dihydrochloride.

- Bioactivity : Potent squalene synthase inhibitor (IC₅₀: 0.6–0.9 nM) with hypocholesterolemic effects in animal models .

- Advantage Over Statins: Targets cholesterol synthesis without affecting ubiquinone/dolichol pathways .

Hydroquinidine Hydrochloride (CAS: 522-66-1)

- Structure : Cinchona alkaloid derivative with a quinuclidine core.

- Applications : Antiarrhythmic agent and chiral resolving agent .

- Key Difference: Contains a methoxyquinoline group, enabling stereoselective interactions absent in this compound .

Antimicrobial Derivatives

This compound is quaternized to produce compounds like 3-hydroxyiminoquinuclidinium salts, which show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–32 µg/mL) .

生物活性

Quinuclidine hydrochloride, a bicyclic amine compound, has garnered significant interest due to its diverse biological activities, particularly in the context of cholinergic systems and its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, with a focus on its mechanisms of action, therapeutic potentials, and cytotoxic effects.

Overview of this compound

Quinuclidine is characterized by a nitrogen atom within a bicyclic structure, which allows it to interact with various biological targets. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological applications.

- Cholinergic Activity : Quinuclidine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. A study highlighted that mono- and bisquaternary oxime quinuclidines exhibit potent inhibition of these enzymes, with varying efficacy depending on the alkyl chain length attached to the quinuclidine core .

- Antidotal Properties : Certain quinuclidine-based compounds have demonstrated protective effects against organophosphate poisoning by acting as bioscavengers for toxic agents like cyclosarin and soman. These compounds enhance survival rates in animal models exposed to these neurotoxic agents .

- Cytotoxic Effects : Research indicates that quinuclidine derivatives can exhibit cytotoxicity towards various cancer cell lines. The cytotoxic effect is correlated with the length of the alkyl chain; compounds with longer chains (C12-C16) showed increased toxicity, likely due to enhanced membrane interaction leading to cell lysis .

Therapeutic Applications

This compound and its derivatives have been explored for several therapeutic applications:

- CNS Disorders : Quinuclidinium carbamates are being investigated as potential treatments for Alzheimer's disease due to their ability to cross the blood-brain barrier and inhibit cholinesterases effectively .

- Cancer Therapy : Some studies have identified novel quinuclidinone derivatives with significant anti-proliferative effects against resistant cancer cell lines, suggesting their potential as anti-cancer agents .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Antidotal Activity Against Organophosphates

A study demonstrated that specific quinuclidin-3-ol oximes protected mice from soman poisoning by enhancing BChE activity. This indicates their potential use in emergency treatments for organophosphate exposure .

Cytotoxicity Profile

The cytotoxicity of quinuclidine derivatives has been extensively studied. The following table summarizes findings related to their effects on various cell lines:

Table 2: Cytotoxic Effects of Quinuclidine Derivatives

| Cell Line | Compound Type | Concentration Range (µM) | Observed Effect |

|---|---|---|---|

| SH-SY5Y | Monoquaternary | 7-200 | Significant LDH release |

| HepG2 | Bisquaternary | 7-200 | Membrane potential decrease |

| Various Cancer Lines | Novel Quinuclidinones | Variable | Anti-proliferative effects |

Research indicates that quinuclidine derivatives can induce apoptosis in cancer cells via caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

常见问题

Q. What are the critical safety precautions for handling quinuclidine hydrochloride in laboratory settings?

this compound requires strict adherence to safety protocols due to its irritant properties. Key precautions include:

- Use of personal protective equipment (PPE): gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Work under fume hoods or local exhaust ventilation to avoid inhalation of dust or aerosols .

- Avoid contact with strong oxidizers, as incompatibility may lead to hazardous reactions .

- Emergency measures: For skin contact, rinse immediately with water; for eye exposure, flush with water for ≥15 minutes and seek medical attention .

Q. How can researchers verify the purity and identity of this compound?

Standard analytical methods include:

- HPLC : Used to assess purity (>97% as per commercial standards) and resolve isomers, such as in the synthesis of chiral derivatives like cis-2-methylspiro compounds .

- NMR spectroscopy : Confirms molecular structure via characteristic peaks for the bicyclic quinuclidine framework and hydrochloride counterion .

- Melting point analysis : Compare observed values (e.g., ~250–255°C) with literature data to detect impurities .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

- Solubility : Highly soluble in water and polar solvents (e.g., ethanol, DMSO), making it suitable for aqueous-phase reactions .

- Stability : Stable at room temperature in airtight containers but degrades under prolonged exposure to moisture or heat. Store in cool, dry conditions away from light .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for chiral drug intermediates?

Advanced synthesis methods involve:

- Isomer resolution : Use titanium tetrachloride in solvent systems (e.g., toluene/water) to isolate cis isomers with >90% purity, followed by sulfuric acid salt formation to achieve ≥99.5% purity .

- Salt crystallization : Hydrochloride salt formation via controlled pH adjustment (pH 9–12) and ethyl acetate extraction to enhance yield and purity in multi-step syntheses .

- Reaction monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and minimize side products .

Q. How does this compound function as a catalyst or ligand in asymmetric organocatalysis?

The rigid bicyclic structure of quinuclidine enhances stereochemical control in reactions such as:

- Mannich reactions : Acts as a Brønsted base to deprotonate substrates, enabling enantioselective C–C bond formation .

- Phase-transfer catalysis : Facilitates anion binding in two-phase systems, improving reaction rates and selectivity . Studies recommend pairing it with chiral counterions (e.g., tartrates) to amplify enantiomeric excess .

Q. What are the challenges in reconciling conflicting data on this compound’s environmental impact?

While classifies it as biodegradable, emphasizes ecological precautions due to potential aquatic toxicity. Researchers should:

- Conduct microtoxicity assays : Evaluate acute toxicity (e.g., LC50 for fish) to determine safe disposal thresholds .

- Follow regulatory guidelines (e.g., TSCA, CERCLA) for waste management, even if biodegradability is claimed .

- Use advanced oxidation processes (AOPs) for degradation studies to identify persistent metabolites .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound-based reactions?

- Standardize sourcing : Use batches with ≥95% active content and consistent impurity profiles (e.g., ≤20 mg/kg heavy metals) .

- Pre-condition solvents : Remove trace moisture via molecular sieves to prevent hydrolysis during reactions .

- Control reaction parameters : Maintain temperatures between -5°C and 50°C for isomerization steps to avoid thermal degradation .

Q. What advanced techniques validate this compound’s role in stabilizing reactive intermediates?

- X-ray crystallography : Resolve crystal structures to confirm coordination with metals or reactive species .

- DFT calculations : Model transition states to predict catalytic efficiency and ligand-substrate interactions .

- Kinetic profiling : Use stopped-flow spectroscopy to quantify reaction rates in the presence of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。